molecular formula C8H15NO2 B1591502 3-(Piperidin-2-yl)propanoic acid CAS No. 4088-33-9

3-(Piperidin-2-yl)propanoic acid

Cat. No. B1591502
CAS RN: 4088-33-9
M. Wt: 157.21 g/mol
InChI Key: AYRHHRXKZJGDSA-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)propanoic acid is a compound with the CAS Number: 4088-33-9 . It has a molecular weight of 157.21 . The compound is usually stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-piperidinyl)propanoic acid . The Inchi Code is 1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11) . The Inchi Key is AYRHHRXKZJGDSA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-(Piperidin-2-yl)propanoic acid is a powder that is stored at room temperature . It has a melting point of 142-143 degrees .

Scientific Research Applications

Drug Design and Pharmaceutical Applications

3-(Piperidin-2-yl)propanoic acid is a significant compound in the pharmaceutical industry. Its piperidine moiety is a common structural unit in many drugs, contributing to a wide range of pharmacological activities. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives . The versatility of this compound allows for its incorporation into various drug designs, enhancing the efficacy and specificity of pharmacological agents.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is a crucial area of research due to their presence in numerous bioactive molecules. 3-(Piperidin-2-yl)propanoic acid serves as a precursor in the synthesis of complex piperidine derivatives, which are explored for their potential therapeutic properties. These derivatives are being investigated for their anticancer, antiviral, antimalarial, and antimicrobial activities .

Development of Anticancer Agents

Piperidine derivatives, including those derived from 3-(Piperidin-2-yl)propanoic acid, are being studied for their anticancer properties. The structural flexibility of piperidine allows for the creation of compounds that can interact with various biological targets, potentially leading to the development of new anticancer drugs .

Neuropharmacology

In neuropharmacology, 3-(Piperidin-2-yl)propanoic acid derivatives are being researched for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

The piperidine nucleus is a common feature in analgesic and anti-inflammatory drugs. Research into 3-(Piperidin-2-yl)propanoic acid and its derivatives aims to discover new pain-relief medications with fewer side effects and improved efficacy .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors .

Future Directions

While specific future directions for 3-(Piperidin-2-yl)propanoic acid are not mentioned in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for this compound and its derivatives.

properties

IUPAC Name

3-piperidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHHRXKZJGDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557753
Record name 3-(Piperidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4088-33-9
Record name 3-(Piperidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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